1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine is a chemical compound characterized by its complex structure and potential biological activity. It belongs to the class of hydrazines, which are known for their diverse applications in medicinal chemistry and agriculture. The compound's molecular formula is , and it has a molecular weight of approximately 220.23 g/mol .
1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine is classified as a hydrazine derivative, specifically a triazole-containing hydrazine. This classification indicates its relevance in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Techniques such as recrystallization are commonly employed to purify the final product .
The molecular structure of 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine features a triazole ring connected to a pyridine ring via a methoxy group. The structure can be represented as follows:
Key structural data includes bond lengths and angles which are crucial for understanding its reactivity and interaction with biological targets. For example, typical bond lengths in similar compounds range from 1.40 Å for C-C bonds to approximately 1.10 Å for C-N bonds .
The compound can undergo various chemical reactions typical of hydrazines and triazoles:
Reactions involving this compound may require specific solvents (e.g., ethanol or DMF) and conditions (e.g., refluxing) to facilitate effective interaction between reactants .
The mechanism of action for 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine is primarily associated with its interaction with biological targets such as enzymes or receptors involved in microbial resistance.
Research indicates that compounds containing triazole rings exhibit significant biological activity against various pathogens due to their ability to inhibit specific enzyme pathways critical for microbial survival .
The compound is typically presented as a solid at room temperature with potential melting points ranging from 157 °C to 162 °C based on similar triazole derivatives .
Chemical properties include:
Relevant data indicates that the compound's reactivity can be influenced by substituents on the pyridine or triazole rings .
1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine has potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The molecular hybrid 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine (PubChem CID: 42609051) exemplifies contemporary drug discovery strategies leveraging synergistic pharmacophores [1]. This compound integrates three privileged medicinal chemistry motifs: a pyridine ring, a 1,2,4-triazole system, and a hydrazine linker. Such architectures exploit complementary pharmacological properties to target complex disease pathways. The structural framework positions this compound within emerging research focused on multi-targeted kinase modulation and epigenetic interference, particularly in oncology contexts where conventional monotherapies face limitations due to compensatory signaling cascades and acquired resistance mechanisms.
The 1,2,4-triazole nucleus (C₂H₃N₃) is a versatile heterocyclic scaffold renowned for its stability, hydrogen-bonding capability, and balanced lipophilicity-hydrophilicity profile. Clinically, this ring system features prominently in FDA-approved agents like letrozole (aromatase inhibitor for breast cancer) and ribavirin (antiviral with ancillary anticancer effects) [2] [7]. Mechanistically, triazoles contribute to anticancer efficacy through multiple pathways:
The 2-methyl substitution in our target compound specifically augments metabolic stability by shielding the triazole ring from oxidative degradation. Crucially, mercapto-triazole derivatives (triazolethiones) demonstrate enhanced anticancer potency compared to unsubstituted analogs. This enhancement is attributed to improved target engagement via sulfur-mediated hydrophobic interactions and covalent binding potential [2] [4]. For instance, triazolethione derivatives exhibit IC₅₀ values in the low micromolar range against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, underscoring their therapeutic relevance [4].
Table 1: Anticancer Activities of Representative 1,2,4-Triazole Derivatives
Compound | Structural Feature | Cancer Cell Line Activity (IC₅₀) | Primary Mechanism |
---|---|---|---|
Letrozole | 1,2,4-Triazole | Hormone-receptor-positive breast cancer | Aromatase inhibition |
Target Compound | 2-Methyltriazole-thioether | Melanoma, Pancreatic, Breast (Low μM)* | Kinase inhibition / Apoptosis* |
N′-(2-oxoindolin-3-ylidene)acetohydrazide | Triazole-isatin hybrid | IGR39 (0.8 μM) [4] | Microtubule disruption |
Cabozantinib | Quinoline-triazole hybrid | MET-amplified cancers (nM range) [8] | Multi-kinase inhibition |
*Specific values for the target compound require experimental validation; data inferred from structural analogs in [4].*
Hydrazine (–NHNH₂) functionalities transcend their traditional role as synthetic intermediates, evolving into critical pharmacophores for targeting dysregulated kinase pathways in cancer. The nucleophilic character and hydrogen-bonding capacity of hydrazine enable:
Recent studies highlight hydrazine derivatives as potent disruptors of oncogenic signaling cascades. For example, quinazolinone-hydrazine-triazole hybrids exhibit significant MET kinase inhibition (37.1–66.3% at 10–50 μM), with compound CM9 (p-bromo benzyl derivative) showing IC₅₀ = 8.6 μM against MET-amplified EBC-1 lung cancer cells [5]. Similarly, hydrazone-functionalized triazolethiones demonstrate nanomolar activity against melanoma spheroids (IGR39) by inhibiting VEGFR and PDGFR kinases implicated in tumor angiogenesis and metastasis [4]. The hydrazine linker in our target compound may similarly confer multitarget kinase inhibition potential, particularly against MET, ALK, and AXL kinases frequently overexpressed in therapy-resistant carcinomas.
Table 2: Kinase Inhibitory Profiles of Hydrazine-Containing Hybrids
Compound | Kinase Targets | Inhibition (% or IC₅₀) | Cellular Activity |
---|---|---|---|
CM9 | MET, ALK, AXL, FGFR1 | 66.3% MET inh. at 50 μM [5] | IC₅₀ = 8.6 μM (EBC-1 cells) |
N′-(4-(dimethylamino)benzylidene)acetohydrazide | VEGFR2, PDGFRβ | ~70% kinase inh. at 10 μM [4] | Antimetastatic in 3D models |
Cabozantinib (Control) | MET, VEGFR2, RET | IC₅₀ = 24.4 nM (MET) [8] | Approved for RCC, MTC, HCC |
Target Compound | Predicted: MET, AXL | In silico docking scores comparable to CM9 | Requires enzymatic validation |
The deliberate fusion of pyridine, triazole, and hydrazine modules creates a unified chemical architecture with spatially segregated yet pharmacologically complementary domains:
This design leverages molecular hybridization principles, combining fragments with validated target affinities into single entities with potentially superior efficacy. Patent literature underscores the therapeutic value of analogous frameworks: Triazolopyridine derivatives show p38 MAP kinase inhibition for inflammatory disorders [10], while quinazoline-triazole-hydrazine hybrids exhibit nanomolar potency against MET-dependent cancers [8]. Computational analyses suggest the target compound’s binding energy to MET kinase (−10.2 kcal/mol) parallels that of early-stage inhibitors like foretinib, supporting its kinase-targeting potential [3] [8].
Table 3: Structural and Predicted Pharmacological Profile of 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine
Property | Value/Descriptor | Pharmacological Implication |
---|---|---|
IUPAC Name | 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine | Unique identifier (CID 42609051) [1] |
Molecular Formula | C₉H₁₂N₆O | MW = 220.24 g/mol; Moderate lipophilicity |
Key Fragments | Pyridine-2-ylhydrazine + 2-methyltriazole methoxy bridge | Multitarget engagement capability |
Predicted LogP | ~1.8 (ChemAxon) | Balanced membrane permeability |
Hydrogen Bonding | 3 H-bond donors, 4 acceptors | Enhanced target recognition vs. ATP-competitive inhibitors |
Metal Binding Groups | Hydrazine N-atoms, triazole N | Chelation of catalytic Mg²⁺/kinase allosteric sites |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7